Boc-D-Dab(Z)-OH.DCHA
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Description
Boc-D-Dab(Z)-OH.DCHA, also known as N-(tert-Butoxycarbonyl)-D-Dab(Z)-OH.DCHA, is an amino acid derivative used in peptide synthesis. It is a protected form of the amino acid D-Dab(Z)-OH.DCHA, which is a non-proteinogenic amino acid with a unique structure. Boc-D-Dab(Z)-OH.DCHA is widely used in peptide synthesis due to its ability to form stable peptide bonds. It is also used in the synthesis of peptide libraries, which are collections of peptides with varying sequences.
Scientific Research Applications
Synthesis and Peptide Research
One significant area of application involves the synthesis of Nα‐protected‐L‐α,γ‐diaminobutyric acids, a category to which Boc-D-Dab(Z)-OH.DCHA is related. For example, the Hofmann rearrangement mediated by a polymer-supported hypervalent iodine reagent in water has been used to afford Nα-Boc-L-alpha,gamma-diaminobutyric acid (Boc-Dab-OH) with high yield. This method highlights the utility in peptide synthesis, particularly in the facile synthesis of peptide fragments like Polymyxin B heptapeptide, which contains four Dab residues, demonstrating the method's applicability in solution-phase synthesis (Yamada et al., 2004).
Enzyme Inhibition and Dynamic Combinatorial Chemistry
The reversible reaction of boronic acids with alcohols in the context of enzyme inhibition, employing α-chymotrypsin as a model system, illustrates the use of boronate ester formation in dynamic combinatorial chemistry (DCC). This method provides insights into the identification of biomacromolecule ligands, demonstrating the potential application of similar compounds in enzyme inhibition (Leung et al., 2011).
Photocatalysis
Research on constructing 2D/2D heterostructures as direct Z-scheme photocatalysts for NOx removal underlines the relevance of novel materials in environmental applications. Such research hints at the potential use of Boc-D-Dab(Z)-OH.DCHA in creating advanced materials for photocatalytic applications, where the optimization of components can significantly enhance photocatalytic activity (Zhu et al., 2019).
Microflow-based Synthesis and Screening
The development of a microflow-based synthesis and screening platform for the rapid identification of bioactive molecules emphasizes the importance of integrating synthesis and analysis. This approach, applicable in drug discovery, showcases how dynamic libraries can be utilized for identifying protein binders, potentially aligning with applications of Boc-D-Dab(Z)-OH.DCHA in rapid screening and synthesis processes (Qiu et al., 2019).
properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(phenylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6.C12H23N/c1-17(2,3)25-16(23)19-13(14(20)21)9-10-18-15(22)24-11-12-7-5-4-6-8-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,23)(H,20,21);11-13H,1-10H2/t13-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSVEVKFQHTZSP-BTQNPOSSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H47N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10669960 |
Source
|
Record name | (2R)-4-{[(Benzyloxy)carbonyl]amino}-2-[(tert-butoxycarbonyl)amino]butanoic acid--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10669960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
533.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-Dab(Z)-OH.DCHA | |
CAS RN |
101854-42-6 |
Source
|
Record name | (2R)-4-{[(Benzyloxy)carbonyl]amino}-2-[(tert-butoxycarbonyl)amino]butanoic acid--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10669960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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